molecular formula C25H21ClN4O5S B10956846 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide

Cat. No.: B10956846
M. Wt: 525.0 g/mol
InChI Key: NCGOTESFLCEMQV-UHFFFAOYSA-N
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Description

N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is a complex organic compound that features a pyridazine ring, a sulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the pyridazine ring, sulfonamide linkage, and benzamide group. One common method involves the reaction of 6-chloro-3-pyridazineamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 4-[(2-methoxyphenoxy)methyl]benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21ClN4O5S

Molecular Weight

525.0 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-4-[(2-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C25H21ClN4O5S/c1-34-21-4-2-3-5-22(21)35-16-17-6-8-18(9-7-17)25(31)27-19-10-12-20(13-11-19)36(32,33)30-24-15-14-23(26)28-29-24/h2-15H,16H2,1H3,(H,27,31)(H,29,30)

InChI Key

NCGOTESFLCEMQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl

Origin of Product

United States

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